Cas no 483-17-0 (Cephaeline)

Cephaeline structure
Cephaeline structure
Product Name:Cephaeline
N.o CAS:483-17-0
MF:C28H38N2O4
MW:466.6123
CID:330838
PubChem ID:442195
Update Time:2024-10-29

Cephaeline Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1R)-
    • (1'β)-7',10,11-Trimethoxyemetan-6'-ol
    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]qui...
    • 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-te
    • CEPHAELINE
    • 10,11,7'-Trimethoxy-emetan-6'-ol
    • Cephaelin
    • 7',10,11-Trimethoxyemetan-6'-ol
    • Desmethylemetine
    • QA971541A1
    • Dihydropsychotrine
    • Cepheline
    • NSC32944
    • Cephaelinel
    • (-)-Cephaeline
    • Prestwick2_000428
    • Prestwick3_000428
    • Prestwick1_000428
    • Prestwick0_000428
    • BSPBio_000416
    • SPBio_002355
    • CEPHAELINE [MI]
    • AKOS030242139
    • NS00041514
    • HY-N4118
    • ACon1_001325
    • NCGC00180626-04
    • MEGxp0_001992
    • SR-02000000200-1
    • CHEMBL255708
    • CHEBI:3533
    • SCHEMBL181711
    • GNF-Pf-307
    • NCI60_002878
    • 6-ISOQUINOLINOL, 1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-, (1R)-
    • 5483-17-0
    • 5853-29-2
    • Q5063249
    • C09390
    • BRD-K80348542-001-01-4
    • DTXSID501016520
    • 483-17-0
    • BDBM50478475
    • CS-0032129
    • Emetan-6'-ol, 7',10,11-trimethoxy-
    • 1ST162321
    • (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • UNII-QA971541A1
    • Thiazole, 2-iodo-5-methyl-
    • EINECS 207-591-6
    • BPBio1_000458
    • Alangine B
    • MS-28608
    • (1R)-1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-6-ISOQUINOLINOL
    • BRD-K80348542-339-03-4
    • DTXCID401474711
    • G60956
    • (1R)-1-(((2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizin-2-yl)methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
    • GLXC-20548
    • DTGZHCFJNDAHEN-OZEXIGSWSA-N
    • DA-62210
    • Cephaeline
    • Inchi: 1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
    • Chave InChI: DTGZHCFJNDAHEN-OZEXIGSWSA-N
    • SMILES: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]4([H])C5=C([H])C(=C(C([H])=C5C([H])([H])C([H])([H])N4[H])O[H])OC([H])([H])[H])C([H])([H])[C@@]3([H])C2=C1[H])OC([H])([H])[H]

Propriedades Computadas

  • Massa Exacta: 466.28300
  • Massa monoisotópica: 466.28315770 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 34
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 664
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 466.6
  • XLogP3: 4.4
  • Superfície polar topológica: 63.2

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 115.5 ºC
  • Ponto de ebulição: 569.42°C (rough estimate)
  • Índice de Refracção: 1.5800 (estimate)
  • Solubilidade: 几乎不溶 (0.061 g/L) (25 ºC),
  • PSA: 63.19000
  • LogP: 4.90710
  • Rotação Específica: D20 -43.4° (c = 2 in chloroform)

Cephaeline Informações de segurança

  • Número de transporte de matérias perigosas:UN 1544
  • Classe de Perigo:6.1(b)
  • PackingGroup:III
  • Termo de segurança:6.1(b)
  • Grupo de Embalagem:III

Cephaeline Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-N4118-1mg
Cephaeline
483-17-0 99.77%
1mg
¥1050 2025-04-16
MedChemExpress
HY-N4118-5mg
Cephaeline
483-17-0 99.77%
5mg
¥2200 2025-04-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-200 mg
Cephaeline
483-17-0 99.88%
200mg
¥33705.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0330-1000mg
Cephaeline
483-17-0 98%
1000mg
$1200 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0330-100mg
Cephaeline
483-17-0 98%
100mg
$350 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0330-20mg
Cephaeline
483-17-0 98%
20mg
$96 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-1 mg
Cephaeline
483-17-0 99.88%
1mg
¥1987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-5 mg
Cephaeline
483-17-0 99.88%
5mg
¥3987.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-10 mg
Cephaeline
483-17-0 99.88%
10mg
¥5980.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1480-25 mg
Cephaeline
483-17-0 99.88%
25mg
¥9987.00 2022-04-26

Cephaeline Literatura Relacionada

Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.